molecular formula C23H31N3O4 B14758022 (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide

Cat. No.: B14758022
M. Wt: 413.5 g/mol
InChI Key: WHTWICJCWCIKHM-WEFJBSGNSA-N
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Description

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups that contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route may include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetamido group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the ethynylphenyl group: This can be done through coupling reactions such as the Sonogashira coupling, which involves palladium catalysts and copper co-catalysts.

    Final assembly and purification: The final compound is obtained through a series of purification steps, including chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which offer advantages in terms of reaction control and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a useful tool in biochemical studies.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide: is similar to other pyrrolidine-based compounds with acetamido and ethynylphenyl groups.

    This compound: shares structural similarities with other compounds used in medicinal chemistry, such as certain protease inhibitors.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H31N3O4

Molecular Weight

413.5 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C23H31N3O4/c1-7-16-8-10-17(11-9-16)14(2)24-21(29)19-12-18(28)13-26(19)22(30)20(23(4,5)6)25-15(3)27/h1,8-11,14,18-20,28H,12-13H2,2-6H3,(H,24,29)(H,25,27)/t14-,18+,19-,20+/m0/s1

InChI Key

WHTWICJCWCIKHM-WEFJBSGNSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C#C)NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](C(C)(C)C)NC(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)C#C)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)C)O

Origin of Product

United States

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